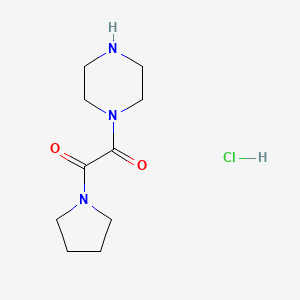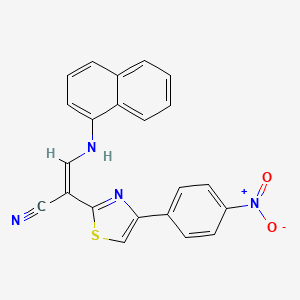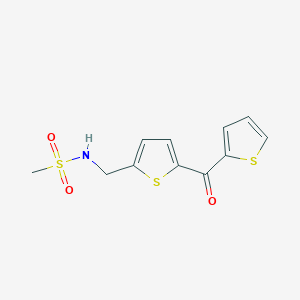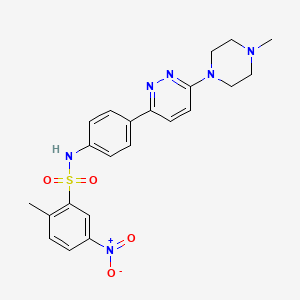![molecular formula C23H15BrN4O3 B2500064 3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-73-7](/img/structure/B2500064.png)
3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications in different fields such as fluorescence, molecular sensing, and pharmacology.
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives often involves the formation of the pyrazole and quinoline moieties through cyclization reactions. For instance, the synthesis of 1-hydroxypyrazoloquinolines can be achieved from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization of a formyl group with an amino group or an iminophosphorane group . Similarly, the synthesis of 3-amino-1H-pyrazoloquinolines involves regioselective metalation followed by palladium-catalyzed cross-coupling . These methods could potentially be adapted for the synthesis of the compound , with appropriate substitutions on the phenyl rings to introduce the bromo and methoxy groups.
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The compound of interest would have additional substituents, such as a bromo group on the phenyl ring and a methoxy group on the quinoline moiety, which could influence its electronic and steric properties. X-ray crystallography is a common technique used to determine the crystal structure of such compounds, as demonstrated in the synthesis of a related thiazoyl-pyrazoline compound .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo various chemical reactions, including acylation, aminoalkylation, and reductive cyclization . The presence of substituents like bromo and methoxy groups can affect the reactivity of the compound, potentially making it a candidate for further functionalization or as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives can be influenced by their substituents. For example, methoxy and carboethoxy derivatives of pyrazoloquinolines exhibit solvatochromic photoluminescent spectra and are considered for electroluminescent applications . The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties, such as the energy gap between frontier molecular orbitals, which is relevant for nonlinear optical activity . The compound "3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline" would likely exhibit unique properties due to the combination of electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups.
科学的研究の応用
Protein Kinase Inhibition and Antibacterial Activity
Compounds within the pyrazolo[3,4-b]quinoline family, such as 3-amino-1H-pyrazolo[3,4-b]quinolines, have shown significant inhibitory activity on bacterial serine/threonine protein kinases. This activity is crucial for regulating resistance to antibiotics in bacteria like Streptomyces lividans. The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring or aromatic ring can modulate this inhibitory effect (Lapa et al., 2013).
Novel Synthetic Routes and Chemical Properties
Research has been dedicated to developing new synthetic methods for constructing the pyrazolo[4,3-c]quinoline scaffold. For example, a novel synthesis involving closed ring reactions of 4-amino-3-aryl-5-mercapto-s-1,2,4-triazoles with 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids has been reported. This method is advantageous for its mild conditions and the economic use of readily available materials, highlighting the compound's versatile chemical properties and potential applications in creating condensed pyrazole ring systems (Ren, 2005).
Antimicrobial and Antiviral Activities
Pyrazolo[3,4-b]quinoline derivatives have demonstrated a wide range of biological activities, including antimicrobial and antiviral properties. These activities suggest that new derivatives within this chemical class could offer valuable therapeutic options against various microbial and viral infections (Kumara et al., 2016).
Photophysical Properties for Optoelectronic Applications
Derivatives of pyrazolo[4,3-c]quinoline, including those with nitrophenyl groups, have been explored for their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These studies are significant for the development of novel fluorophores with potential applications in optoelectronics, including organic light-emitting diodes (OLEDs) and sensors (Padalkar & Sekar, 2014).
作用機序
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of ache, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been known to affect the production of reactive oxygen species (ros) and free radicals, which increase dramatically under cellular damage .
Result of Action
Similar compounds have been known to cause a significant reduction in ache levels, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
特性
IUPAC Name |
3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-15(24)8-6-14)26-27(23)16-3-2-4-17(11-16)28(29)30/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBVVGRPMXIBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxyphenyl pyrrolo[1,2-a]quinoxalin-4-yl ether](/img/structure/B2499981.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide](/img/structure/B2499986.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]butanoic acid](/img/structure/B2499987.png)

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)



![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2499998.png)

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)
![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)